molecular formula C25H21N3O4 B7705133 N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7705133
M. Wt: 427.5 g/mol
InChI Key: ZPTLWMLMJRKBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as ATPO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATPO is a type of oxadiazole derivative that has been synthesized through a multi-step process.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to selectively enhance the activity of α7 nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory. In pharmacology, N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potent analgesic effects in animal models of pain. In medicinal chemistry, N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a lead compound for the development of new drugs that target α7 nicotinic acetylcholine receptors.

Mechanism of Action

N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide selectively enhances the activity of α7 nicotinic acetylcholine receptors by binding to a specific site on the receptor. This results in an increase in the release of neurotransmitters such as acetylcholine, which are involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further investigate its potential applications in neuroscience, pharmacology, and medicinal chemistry. Another direction is to develop new compounds based on the structure of N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide that have improved selectivity and potency for α7 nicotinic acetylcholine receptors. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential side effects.

Synthesis Methods

N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. The second step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester with 4-acetylphenylboronic acid to form N-(4-acetylphenyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide. The final step involves the reaction of N-(4-acetylphenyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide with 2-bromoacetophenone to form N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-6-5-7-19(14-16)24-27-25(32-28-24)21-8-3-4-9-22(21)31-15-23(30)26-20-12-10-18(11-13-20)17(2)29/h3-14H,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTLWMLMJRKBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.